N-Fmoc-4-(3-pyridinyl)-L-phenylalanine CAS 352525-25-8 properties
N-Fmoc-4-(3-pyridinyl)-L-phenylalanine CAS 352525-25-8 properties
An In-Depth Technical Guide to N-Fmoc-4-(3-pyridinyl)-L-phenylalanine
This guide provides a comprehensive technical overview of N-Fmoc-4-(3-pyridinyl)-L-phenylalanine (CAS 352525-25-8), a non-natural amino acid increasingly utilized in peptide chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental properties with field-proven insights into its application, particularly in Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Strategic Value of a Pyridinyl Moiety
N-Fmoc-4-(3-pyridinyl)-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine. It is distinguished by two key modifications: the N-terminal amine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a pyridinyl ring is attached at the fourth position of the phenyl ring.
The Fmoc group is a cornerstone of modern peptide synthesis, providing a base-labile protecting group that allows for orthogonal synthesis strategies.[1][2] The introduction of the 3-pyridinyl group is a strategic choice in peptide design. Pyridylalanine acts as a versatile surrogate for natural aromatic amino acids like phenylalanine and tyrosine.[3][4][5] Its inclusion can significantly alter the physicochemical properties of a peptide, often enhancing aqueous solubility and stability, which are critical hurdles in the development of peptide-based therapeutics.[3][4][6] The nitrogen atom in the pyridyl ring also offers a site for potential post-synthesis modifications or can influence receptor binding interactions through its ability to act as a hydrogen bond acceptor.[5][7][8]
Physicochemical and Quality Control Parameters
Accurate characterization of the starting material is fundamental to reproducible success in peptide synthesis. The properties of N-Fmoc-4-(3-pyridinyl)-L-phenylalanine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 352525-25-8 | [9][10][11] |
| Molecular Formula | C₂₉H₂₄N₂O₄ | [9][10] |
| Molecular Weight | 464.51 g/mol | [9][10] |
| Appearance | Off-white to light brown solid | [10] |
| Storage Temperature | Room Temperature | [10] |
| Predicted pKa | 3.00 ± 0.10 | [10] |
| Predicted Density | 1.283 ± 0.06 g/cm³ | [10] |
Quality Control Workflow
Ensuring the purity and identity of the amino acid derivative before its use in synthesis is a self-validating step that prevents the costly failure of a complex peptide synthesis. A standard QC workflow involves High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) to confirm the molecular weight.[12]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of N-Fmoc-4-(3-pyridinyl)-L-phenylalanine is as a building block in Fmoc-based SPPS.[1][13] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
The SPPS Cycle: A Step-by-Step Protocol
The incorporation of N-Fmoc-4-(3-pyridinyl)-L-phenylalanine follows the standard rhythm of the SPPS cycle: deprotection, activation, and coupling.
Detailed Protocol for Incorporation
This protocol outlines the manual coupling of N-Fmoc-4-(3-pyridinyl)-L-phenylalanine onto a resin with a free N-terminal amine.
1. Fmoc Group Deprotection:
-
Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).
-
Procedure: Treat the resin-bound peptide with the deprotection solution for 5-10 minutes.[2] Drain the vessel and repeat the treatment for another 10-15 minutes. The progress can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the effluent at ~301 nm.[14]
-
Causality: Piperidine, a secondary amine, acts as a base to induce β-elimination of the fluorenyl ring system, liberating the N-terminal amine of the peptide chain. Two treatments ensure complete removal, which is critical for preventing deletion sequences.[2]
2. Resin Washing:
-
Reagent: High-purity DMF.
-
Procedure: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene adduct.
-
Causality: Residual piperidine can neutralize the activated amino acid in the subsequent coupling step, inhibiting the reaction. Thorough washing is essential for high coupling efficiency.
3. Amino Acid Activation:
-
Reagents:
-
N-Fmoc-4-(3-pyridinyl)-L-phenylalanine (3-5 equivalents relative to resin loading)
-
Coupling Reagent: HATU or HBTU (0.95 eq. relative to amino acid)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to amino acid)
-
Solvent: DMF
-
-
Procedure: In a separate vessel, dissolve the amino acid and coupling reagent in DMF. Add the DIPEA and allow the mixture to pre-activate for 1-5 minutes.
-
Causality: HBTU/HATU are aminium/uronium-based coupling reagents that react with the carboxylic acid of the Fmoc-amino acid to form a highly reactive acyl-uronium ester.[13][15] This intermediate readily reacts with the free amine on the peptide-resin. DIPEA acts as a non-nucleophilic base to facilitate the activation.
4. Coupling Reaction:
-
Procedure: Add the activated amino acid solution to the deprotected and washed peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Causality: The nucleophilic attack of the resin-bound free amine on the activated carboxylic acid forms the new peptide bond. Reaction time may need to be extended for sterically hindered couplings.
5. Post-Coupling Wash & Monitoring:
-
Procedure: Wash the resin with DMF (3-5 times). Perform a qualitative ninhydrin (Kaiser) test to check for the presence of unreacted primary amines.[15]
-
Causality: A positive Kaiser test (blue beads) indicates incomplete coupling. If the test is positive, a second coupling (recoupling) should be performed before proceeding to the next cycle.
Considerations for Pyridinyl-Alanine Incorporation:
-
Basicity: The pyridinyl nitrogen is basic (pKa of pyridine is ~5.2). In standard SPPS, this basicity is generally not strong enough to interfere with the coupling chemistry, especially when strong activating agents like HATU/HBTU are used. Side-chain protection is typically not required.
-
Solubility: While the final peptide's solubility may be enhanced, the Fmoc-protected derivative itself may have solubility limits in DMF. Ensure complete dissolution during the activation step, warming slightly if necessary.
Significance in Drug Discovery and Research
The incorporation of 4-(3-pyridinyl)-L-phenylalanine is not merely a substitution but a strategic design element to enhance peptide function and developability.
-
Improved Biophysical Properties: Research has demonstrated that replacing natural aromatic residues with pyridyl-alanine can significantly enhance the aqueous solubility and stability of peptides at neutral pH.[3][4] This was effectively shown in the optimization of glucagon analogues, where the substitution improved the biophysical character, making the peptide more suitable for medicinal applications.[3][4][5]
-
Modulation of Receptor Affinity: The position of the nitrogen atom in the pyridyl ring can influence the electronic properties and hydrogen bonding potential of the side chain. This allows for fine-tuning of ligand-receptor interactions, which is crucial in the design of agonists and antagonists with high affinity and subtype specificity.[5]
-
Chemical Handle for Conjugation: The pyridyl-alanine residue can serve as a site for chemoselective, late-stage functionalization. Recent studies have demonstrated methods for N-alkylation of the pyridyl-alanine nitrogen, allowing for the stable conjugation of other molecules, such as targeting moieties or imaging agents, to the peptide.[7][8]
Conclusion
N-Fmoc-4-(3-pyridinyl)-L-phenylalanine is a powerful tool in the arsenal of the peptide chemist. Its value extends beyond being a simple building block; it is a functional component used to rationally design peptides with improved solubility, stability, and tailored biological activity. A thorough understanding of its properties and the causality behind the standard SPPS protocols is essential for its successful and strategic implementation in the synthesis of advanced peptide therapeutics and research tools.
References
-
Mroz, P. A., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry. [Link]
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Day, J. W., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. ACS Publications. [Link]
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Mroz, P. A., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization | Request PDF. ResearchGate. [Link]
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Next Peptide. (n.d.). 352525-25-8 | N-Fmoc-4-(3-pyridinyl)-L-phenylalanine. Next Peptide. [Link]
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Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
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Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters, 26(38), 8206–8210. [Link]
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Behrendt, R., White, P., & Offer, J. (2019). Fmoc-based solid-phase peptide synthesis. Springer Nature Experiments. [Link]
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AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
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Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
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Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters. [Link]
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Aapptec Peptides. (2016). Fmoc-4-Pal-OH [169555-95-7]. Aapptec. [Link]
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Jackson, R. F. W., et al. (2001). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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PubChem. (n.d.). Fmoc-D-4-Pyridylalanine. National Center for Biotechnology Information. [Link]
-
Jones, S., et al. (2020). Semi-quantitative analysis of Fmoc removal is a convenient quality control assessment of automated microwave-enhanced peptide synthesis. ResearchGate. [Link]
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